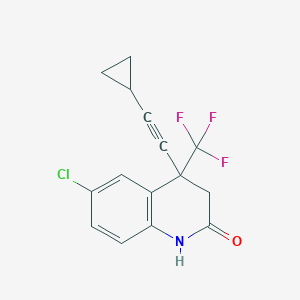

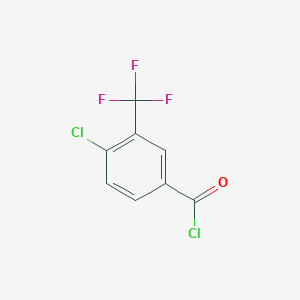

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one, also known as 6-chloro-4-ethynyl-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of properties, including a high reactivity, low toxicity, and low cost. In addition, the compound has been studied for its potential use in the synthesis of various drugs and other compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

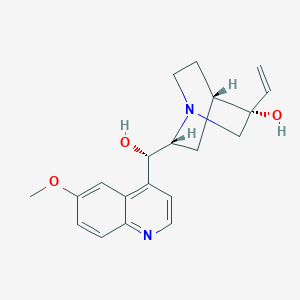

Quinoline derivatives are highly significant in medicinal chemistry due to their broad range of pharmacological activities. They exhibit anticancer, antiviral, anti-microbial, antifungal, anti-inflammatory, and anti-platelet aggregation activities, making them important drug intermediates .

Therapeutic Potential

Quinoline and its derivatives are present in various drugs with notable therapeutic potential. They are used as anti-malarial, antibacterial (such as fluoroquinolones), anticancer, local anesthetic, and anti-tubercular drugs .

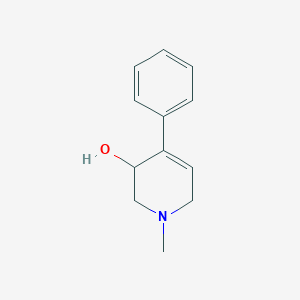

Antibacterial Properties

Quinoline derivatives have been recognized for their antibacterial properties. They are used to produce nicotinic acid which prevents pellagra in humans and are involved in the synthesis of other chemicals .

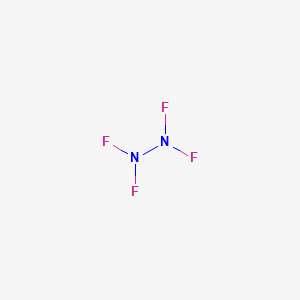

Photovoltaic Applications

In the field of third-generation photovoltaics, quinoline derivatives have gained popularity due to their chemical properties that are beneficial for photovoltaic cells .

Organic Synthesis

The synthesis methods of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized, focusing on catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Multicomponent Reactions (MCRs)

Quinoline derivatives are synthesized through MCRs as an efficient and versatile strategy in organic synthesis. MCRs allow for constructing complex molecular architectures in a single step using multiple starting materials .

Propiedades

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMTWEKKZZHRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)